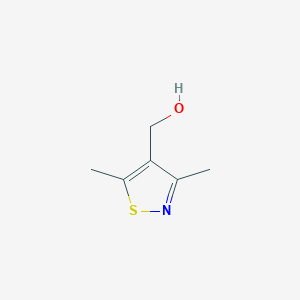

(dimethyl-1,2-thiazol-4-yl)methanol

Description

BenchChem offers high-quality (dimethyl-1,2-thiazol-4-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (dimethyl-1,2-thiazol-4-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3,5-dimethyl-1,2-thiazol-4-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NOS/c1-4-6(3-8)5(2)9-7-4/h8H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDMQGDPNBZRLAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NS1)C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Engineering 1,2-Thiazol-4-yl Methanol Derivatives: A Comprehensive Technical Guide on Synthesis, Functionalization, and Pharmacological Integration

Executive Summary

The 1,2-thiazole (isothiazole) scaffold is a privileged heterocycle in modern medicinal chemistry and agrochemical development. Specifically, 1,2-thiazol-4-yl methanol derivatives serve as critical, versatile building blocks. The 4-hydroxymethyl (methanol) functional group provides an essential synthetic handle for late-stage diversification, enabling the construction of complex pharmacophores. As a Senior Application Scientist, I have structured this guide to move beyond basic descriptive chemistry, focusing instead on the mechanistic causality behind synthetic choices, self-validating experimental workflows, and the structural biology that makes these derivatives so potent.

Structural Biology & Pharmacological Utility

The electronic distribution of the 1,2-thiazole ring—characterized by the adjacent nitrogen and sulfur atoms—imparts distinct physicochemical properties compared to its 1,3-thiazole isomer. The N-S bond is relatively weak and highly polarizable, which dictates both its reactivity profile and its interaction with biological targets.

-

Cardiovascular Therapeutics: 1,2-thiazol-4-yl derivatives have been successfully integrated into metalloprotease inhibitors. For instance, in the development of BAY-9835, the 1,2-thiazole moiety is crucial for achieving a specific binding pose within the ADAMTS7 active site, effectively interacting with the S1/S1' pockets to block enzymatic activity (1[1]).

-

Metabolic Disorders: Substituted 1,2-thiazol-4-yl methanol derivatives serve as critical precursors for GPR120 receptor agonists. These compounds are actively investigated for treating obesity, impaired oral glucose tolerance, and Type II diabetes mellitus by modulating lipid sensing and metabolic signaling (2[2]).

-

Agrochemicals: Halogenated derivatives, such as (5-chloro-3-methyl-isothiazol-4-yl)methanol, are potent intermediates synthesized for the production of isoxazoline-based herbicides, demonstrating high efficacy in weed management (3[3]).

Pharmacological mechanism of action for 1,2-thiazol-4-yl derivative ADAMTS7 inhibitors.

Synthetic Strategy & Mechanistic Causality

The primary and most reliable route to 1,2-thiazol-4-yl methanol derivatives is the chemoselective reduction of the corresponding 4-carboxylate esters.

Causality in Reagent Selection: Why choose Lithium Aluminum Hydride (LiAlH₄) over milder agents like Sodium Borohydride (NaBH₄)? NaBH₄'s hydride transfer potential is often insufficient for sterically hindered or electronically deactivated isothiazole esters. Conversely, LiAlH₄ is highly potent but introduces the risk of reductive cleavage of the labile N-S bond within the 1,2-thiazole core. Therefore, we mandate a strict thermal threshold of -30°C during hydride addition. This kinetic control ensures the activation energy for ester reduction is met without breaching the thermodynamic barrier for heterocycle degradation (3[3]).

Synthetic workflow for the generation and diversification of 1,2-thiazol-4-yl methanol derivatives.

Self-Validating Experimental Protocol

Expertise dictates that every protocol must be a self-validating system. The following workflow for the synthesis of (5-chloro-3-methyl-isothiazol-4-yl)methanol incorporates built-in chemical checkpoints to guarantee high fidelity and yield.

Step-by-Step Methodology:

-

Preparation: Dissolve 10.0 mmol of ethyl 5-chloro-3-methyl-isothiazole-4-carboxylate in 10 mL of anhydrous Tetrahydrofuran (THF).

-

Causality: Anhydrous conditions are non-negotiable to prevent explosive quenching of LiAlH₄ and premature reaction termination.

-

-

Thermal Control: Cool the solution strictly to -30°C under an inert nitrogen atmosphere.

-

Causality: Mitigates the risk of N-S bond cleavage inherent to the 1,2-thiazole core under strongly reducing conditions.

-

-

Hydride Addition: Dropwise add a solution of 11.0 mmol LiAlH₄ dissolved in 10 mL of THF. Maintain the temperature at -30°C and stir for 1 hour.

-

Self-Validation (In-Process): Monitor via LC-MS. The disappearance of the ester precursor and the emergence of the primary alcohol peak (M+H) confirm successful reduction. Do not proceed to workup until conversion is >95%.

-

Quenching (Fieser Workup): Carefully add n mL of water, followed by n mL of 15% NaOH, and finally 3n mL of water (where n = grams of LiAlH₄ used).

-

Causality: This specific sequence chemically validates the consumption of excess LiAlH₄ by precipitating aluminum salts as a granular, easily filterable white solid. It prevents the formation of intractable gelatinous emulsions that trap the product and artificially lower yields.

-

-

Extraction & Purification: Filter the salts, extract the aqueous layer with ethyl acetate, wash with brine, and dry over anhydrous magnesium sulfate. Purify via silica gel column chromatography to obtain the pure methanol derivative. (Expected yield: ~91.5%[3]).

Quantitative Data & SAR Profiling

To facilitate rapid comparison, the following table summarizes key 1,2-thiazol-4-yl methanol derivatives, their substitution patterns, and their validated quantitative metrics across different fields of application.

| Compound / Derivative | Substitution Pattern | Target / Application | Key Quantitative Metric |

| BAY-9835 | 1,2-thiazol-4-yl-2H-1,2,3-triazole core | ADAMTS7 / ADAMTS12 Inhibitor | Aqueous Solubility: 135 mg/L (pH 7) |

| GPR120 Agonist Precursor | 5-(2-methylphenyl)-1,2-thiazole | Metabolic Syndrome | Potent Receptor Activation |

| Herbicide Intermediate | 5-chloro-3-methyl-isothiazole | Agrochemicals | Reduction Yield: 91.5% |

| Fluorinated Building Block | 3-(4-fluorophenyl)-5-(trifluoromethyl) | Medicinal Chemistry | Purity ≥98%, MW: 277.24 g/mol |

Data synthesized from foundational literature and patent filings ([4],[2],[3],[1]).

References

- Source: lib4ri.

- Source: googleapis.

- Source: google.

- 3-(4-FLUOROPHENYL)-5-(TRIFLUOROMETHYL)

Sources

- 1. dora.lib4ri.ch [dora.lib4ri.ch]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. EP1364946A1 - Isoxazoline derivative and herbicide comprising the same as active ingredient - Google Patents [patents.google.com]

- 4. 2225879-14-9|(3-(4-FLUOROPHENYL)-5-(TRIFLUOROMETHYL)ISOTHIAZOL-4-YL)METHANOL|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Solubility Profile of (2,5-Dimethyl-1,3-thiazol-4-yl)methanol in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a cornerstone of drug development, profoundly influencing process chemistry, formulation design, purification strategies, and bioavailability.[1][2] This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility profile of (2,5-Dimethyl-1,3-thiazol-4-yl)methanol, a heterocyclic compound representative of the thiazole class often investigated in medicinal chemistry. Due to the current absence of specific quantitative solubility data in public literature, this document emphasizes the foundational principles and robust methodologies required for its determination. We will delve into the theoretical underpinnings of its solubility based on molecular structure, provide a gold-standard experimental protocol, and outline the logic behind each procedural step to ensure data integrity and reproducibility. This guide is intended for researchers, chemists, and formulation scientists engaged in the development of thiazole-based chemical entities.

Introduction: The Critical Role of Solubility in Pharmaceutical Sciences

Thiazole and its derivatives are a significant class of heterocyclic compounds present in numerous natural and synthetic products, including the essential vitamin B1 (thiamine).[3][4] Their versatile biological activities make them frequent scaffolds in drug discovery programs.[3][4] The subject of this guide, (2,5-Dimethyl-1,3-thiazol-4-yl)methanol, incorporates the key structural features of this class.

Determining the solubility of such drug candidates is a critical, early-stage activity in pharmaceutical research.[5] This data informs crucial decisions regarding:

-

Process Chemistry: Selection of appropriate solvents for synthesis, reaction optimization, and crystallization.

-

Purification: Development of efficient crystallization or chromatographic purification methods.

-

Formulation Development: Designing stable and effective dosage forms, whether for oral, topical, or parenteral administration.[1][6]

-

Bioavailability: The solubility of an API is a primary determinant of its absorption and, consequently, its therapeutic efficacy.[2]

This guide will provide the necessary theoretical and practical tools to establish a comprehensive solubility profile for (2,5-Dimethyl-1,3-thiazol-4-yl)methanol.

Theoretical Solubility Profile: A Predictive Analysis

Before embarking on experimental work, a robust theoretical assessment based on the molecule's physicochemical properties can guide solvent selection and predict behavior. This analysis is grounded in the fundamental principle of "like dissolves like."[7]

Molecular Structure and Physicochemical Properties

The structure of (2,5-Dimethyl-1,3-thiazol-4-yl)methanol reveals several key features that govern its solubility:

-

Thiazole Ring: A five-membered aromatic ring containing nitrogen and sulfur heteroatoms. This ring system is planar and contributes to the molecule's overall polarity.[3]

-

Hydroxymethyl Group (-CH₂OH): This polar functional group is a hydrogen bond donor and acceptor, suggesting strong interactions with polar protic solvents.[1]

-

Dimethyl Groups (-CH₃): Two methyl groups are attached to the thiazole ring. These electron-donating groups slightly increase the molecule's basicity and contribute to its non-polar character (lipophilicity).[3]

The combination of a polar, hydrogen-bonding hydroxymethyl group and a moderately polar aromatic ring, appended with non-polar methyl groups, suggests that (2,5-Dimethyl-1,3-thiazol-4-yl)methanol will exhibit a wide range of solubilities across different solvent classes.

Predicted Qualitative Solubility

Based on the structural analysis, we can predict the qualitative solubility of (2,5-Dimethyl-1,3-thiazol-4-yl)methanol in common organic solvents. This predictive framework is essential for designing an efficient experimental screening study.

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | The hydroxyl group of the solvent can readily form hydrogen bonds with the nitrogen and sulfur atoms of the thiazole ring and, most significantly, with the compound's own hydroxymethyl group.[7] |

| Polar Aprotic | DMSO, Acetonitrile, Acetone, Dichloromethane (DCM) | High to Moderate | Strong dipole-dipole interactions between the polar solvent and the polar functional groups of the solute will facilitate dissolution. Solvents like DMSO are excellent universal solvents. |

| Non-Polar | Toluene, Hexane, Heptane | Low to Insoluble | The significant disparity in polarity between the polar solute and non-polar solvents will prevent effective solvation. The energy required to break the solute-solute and solvent-solvent interactions is not sufficiently compensated by the formation of weak solute-solvent interactions.[7] |

This table is based on established chemical principles. Experimental verification is required for precise quantitative determination.

Experimental Protocol: The Saturation Shake-Flask Method

To obtain accurate and reliable quantitative solubility data, the saturation shake-flask method is the universally recognized gold standard.[8] This method measures the equilibrium solubility, which represents the maximum amount of a solute that can dissolve in a solvent at a specific temperature to form a saturated solution in the presence of excess solid solute.

Rationale for the Shake-Flask Method

The choice of this method is deliberate. Unlike kinetic solubility measurements, which can be faster but less precise, the shake-flask method aims to achieve a true thermodynamic equilibrium.[9] This is critical for building robust models for formulation and process development, as it represents a stable and reproducible physical constant of the system. The extended equilibration time ensures that the dissolution process has reached its endpoint, which is particularly important for poorly soluble compounds or those with slow dissolution kinetics.

Detailed Step-by-Step Methodology

This protocol is designed as a self-validating system, with internal checks to ensure equilibrium has been reached.

Materials and Equipment:

-

(2,5-Dimethyl-1,3-thiazol-4-yl)methanol (high purity, >98%)

-

Analytical grade organic solvents (Methanol, Ethanol, Acetonitrile, Acetone, Dichloromethane, Toluene, Heptane, etc.)

-

Scintillation vials or glass flasks with screw caps

-

Thermostatically controlled orbital shaker or magnetic stirrer

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Centrifuge (optional, but recommended)

Experimental Workflow Diagram:

Caption: Experimental workflow for solubility determination using the shake-flask method.

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of (2,5-Dimethyl-1,3-thiazol-4-yl)methanol to a vial. A visible amount of undissolved solid must remain at the end of the experiment to ensure saturation.

-

Accurately add a known volume (e.g., 2 mL) of the selected organic solvent.

-

Seal the vial tightly to prevent any solvent loss through evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C ± 0.5°C). Temperature control is critical as solubility is temperature-dependent.[10][11]

-

Agitate the vials for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is standard, but 48 to 72 hours is recommended, especially for poorly soluble compounds or when the dissolution rate is unknown.[7]

-

Self-Validation Check: To confirm equilibrium, samples can be taken at multiple time points (e.g., 24h, 48h, and 72h). If the measured concentration does not change between the later time points, equilibrium has been achieved.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe. Be cautious not to disturb the solid at the bottom.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any microscopic undissolved particles that could falsely elevate the measured concentration.

-

-

Quantification and Calculation:

-

Prepare a calibration curve using standard solutions of (2,5-Dimethyl-1,3-thiazol-4-yl)methanol of known concentrations.

-

Accurately dilute the filtered sample with an appropriate solvent to fall within the linear range of the calibration curve.

-

Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV).

-

Calculate the concentration in the original saturated solution by applying the dilution factor. This final value represents the solubility of the compound in that specific solvent at the given temperature.

-

Safety, Handling, and Disposal

Working with chemical compounds and organic solvents requires strict adherence to safety protocols.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle all organic solvents in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[12]

-

Handling: (2,5-Dimethyl-1,3-thiazol-4-yl)methanol should be handled with care. Avoid contact with skin and eyes and do not ingest.[13] Refer to the specific Safety Data Sheet (SDS) for detailed toxicological information. Many organic solvents like methanol are toxic and highly flammable.[14] Keep away from heat, sparks, and open flames.[14]

-

Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Do not pour organic solvents down the drain.

Conclusion

This guide provides a comprehensive and scientifically grounded approach to determining the solubility profile of (2,5-Dimethyl-1,3-thiazol-4-yl)methanol. While no public data currently exists, a theoretical analysis based on its molecular structure predicts high solubility in polar protic solvents, moderate to high solubility in polar aprotic solvents, and low solubility in non-polar solvents. The detailed shake-flask experimental protocol provided herein offers a robust, reliable, and self-validating method for obtaining the precise quantitative data essential for advancing drug development. By following this guide, researchers can generate the high-quality solubility data needed to make informed decisions in synthesis, purification, and formulation, ultimately accelerating the journey from discovery to clinical application.

References

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). SciSpace. Retrieved from [Link]

-

BCS Guideline for solubility and Dissolution.pptx. (n.d.). Slideshare. Retrieved from [Link]

-

A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021, April 25). Retrieved from [Link]

-

Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. (n.d.). Retrieved from [Link]

-

A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2021, August 21). Retrieved from [Link]

-

Ask a Formulator: What is the Purpose and Approach to Solubility Studies? (2021, May 7). Dow Development Labs. Retrieved from [Link]

-

Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.). Retrieved from [Link]

-

Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. (2013, April 2). American Pharmaceutical Review. Retrieved from [Link]

-

Synthesis, Crystal Structure and Spectral Properties of Thiazole Orange Derivative. (2010, April 26). Retrieved from [Link]

-

Solubility guidelines for candidate drugs (µg/mL). (n.d.). ResearchGate. Retrieved from [Link]

-

Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. (2024, September 9). ALWSCI. Retrieved from [Link]

-

WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. (n.d.). ECA Academy. Retrieved from [Link]

-

Drug solubility: why testing early matters in HTS. (2023, April 6). BMG LABTECH. Retrieved from [Link]

-

Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022, August 30). PMC. Retrieved from [Link]

-

Synthesis and Biological Evaluation of Thiazole Derivatives. (2020, June 29). IntechOpen. Retrieved from [Link]

-

{2-[(Dimethylamino)methyl]-1,3-thiazol-4-yl}methanol Properties. (n.d.). EPA. Retrieved from [Link]

-

(2-((Dimethylamino)methyl)thiazol-4-yl)methanol. (n.d.). PubChem. Retrieved from [Link]

-

Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. (2021, January 13). PMC. Retrieved from [Link]

-

Synthesis and Solvatochromism of New Thiazole Derivatives Bearing N,N-Bis(2-methoxyethyl) Benzenesulfonamide Moiety. (2025, July 8). PMC. Retrieved from [Link]

-

Solubility of Organic and Inorganic Chemicals in Selected Solvents. (n.d.). NTIS. Retrieved from [Link]

-

Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. (2021, January 13). MDPI. Retrieved from [Link]

-

Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. (2023, November 19). Physical Chemistry Research. Retrieved from [Link]

-

Physical Properties of liquids. (2016, August 20). Asian Journal of Research in Chemistry. Retrieved from [Link]

Sources

- 1. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 2. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 3. mjas.analis.com.my [mjas.analis.com.my]

- 4. Synthesis and Biological Evaluation of Thiazole Derivatives | IntechOpen [intechopen.com]

- 5. bmglabtech.com [bmglabtech.com]

- 6. BCS Guideline for solubility and Dissolution.pptx [slideshare.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 11. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. uwm.edu [uwm.edu]

- 13. fishersci.com [fishersci.com]

- 14. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]

Methodological & Application

nucleophilic substitution reactions using (dimethyl-1,2-thiazol-4-yl)methanol

Application Note: Nucleophilic Substitution Workflows for (3,5-Dimethylisothiazol-4-yl)methanol in Medicinal Chemistry

Introduction & Chemical Context

(3,5-Dimethylisothiazol-4-yl)methanol (CAS: 53064-43-0) is a highly versatile heterocyclic building block extensively utilized in modern drug discovery. The isothiazole core provides unique physicochemical properties—such as enhanced metabolic stability and favorable lipophilicity—making it an excellent bioisostere for phenyl or other heteroaryl rings. Recently, derivatives of this scaffold have been heavily featured in the development of GPR120 agonists for Type 2 diabetes[1] and KCC2 potentiators for neurological disorders[2].

Because the primary hydroxyl group ( −OH ) is a poor leaving group, direct nucleophilic substitution is thermodynamically unfavorable. To facilitate carbon-heteroatom bond formation at the C4 -methyl position, the hydroxyl moiety must be activated. As a Senior Application Scientist, I recommend two primary, field-proven paradigms for this transformation: Pathway A (Two-Step Halogenation and SN2 Displacement) and Pathway B (One-Pot Mitsunobu Reaction).

Mechanistic Principles & Experimental Causality

Pathway A: Halogenation followed by SN2 Displacement

Causality of Activation: Converting the alcohol to an alkyl chloride using thionyl chloride ( SOCl2 ) generates the highly reactive electrophile 4-(chloromethyl)-3,5-dimethylisothiazole. SOCl2 is preferred over PBr3 because its byproducts ( SO2 and HCl ) are gaseous and easily removed via evaporation, preventing premature hydrolysis of the intermediate during aqueous workup[2]. Causality of Substitution: The adjacent 3,5-dimethyl groups provide slight steric hindrance, but the benzylic-like nature of the C4 position stabilizes the transition state, allowing rapid SN2 displacement. Using a polar aprotic solvent like DMF leaves the incoming nucleophile unsolvated and highly reactive, while a heterogeneous base like K2CO3 acts as an acid scavenger without triggering competing elimination pathways.

Pathway B: The Mitsunobu Reaction

Causality of the One-Pot System: When dealing with sensitive, weakly nucleophilic species (e.g., phenols or imides with a pKa<11 ), the Mitsunobu reaction allows for direct substitution under mild redox conditions. Triphenylphosphine ( PPh3 ) and diisopropyl azodicarboxylate (DIAD) react to form a betaine intermediate that activates the alcohol into a highly electrophilic alkoxyphosphonium species. This species is subsequently trapped by the deprotonated nucleophile, forming the target ether or amine[2].

Quantitative Data Presentation

Table 1: Quantitative Comparison of Substitution Strategies

| Parameter | Pathway A: Halogenation + SN2 | Pathway B: Mitsunobu Reaction |

| Optimal Nucleophiles | Primary/Secondary Amines, Thiols, Alkoxides | Phenols, Imides, Carboxylic Acids ( pKa<11 ) |

| Typical Yields | 70–90% (over two steps) | 60–85% (single step) |

| Reaction Temperature | 0 °C (Activation) → 60 °C (Substitution) | 0 °C → Ambient (20–25 °C) |

| Byproducts | SO2 , HCl , inorganic salts | Triphenylphosphine oxide (TPPO), Hydrazine |

| Scalability | Excellent (Multi-gram scale easily achieved) | Moderate (TPPO removal can be challenging) |

Experimental Workflows

Workflow of nucleophilic substitution pathways for (3,5-dimethylisothiazol-4-yl)methanol.

Step-by-Step Methodologies

Protocol 1: Two-Step Halogenation and SN2 Amination

This protocol is self-validating: the disappearance of the highly polar alcohol spot on TLC (UV active) and the appearance of a higher Rf intermediate confirms Step 1 completion.

Step 1A: Chlorination

-

Dissolve (3,5-dimethylisothiazol-4-yl)methanol (1.0 equiv, 10 mmol) in 20 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Add thionyl chloride ( SOCl2 , 1.5 equiv, 15 mmol) dropwise over 10 minutes. Note: Dropwise addition strictly controls the exothermic release of gases, preventing thermal degradation of the isothiazole ring.

-

Remove the ice bath and stir for 2 hours at room temperature.

-

Carefully quench with saturated aqueous NaHCO3 until gas evolution ceases. Extract with DCM ( 3×20 mL), dry over anhydrous Na2SO4 , and concentrate in vacuo to yield crude 4-(chloromethyl)-3,5-dimethylisothiazole[2].

Step 1B: SN2 Substitution

-

Dissolve the crude 4-(chloromethyl)-3,5-dimethylisothiazole (1.0 equiv) in 15 mL of anhydrous N,N-dimethylformamide (DMF).

-

Add the desired secondary amine nucleophile (1.2 equiv) and finely powdered potassium carbonate ( K2CO3 , 2.0 equiv).

-

Heat the mixture to 60 °C and stir for 4–6 hours. Monitor via LC-MS.

-

Cool to room temperature, dilute with 50 mL of water (to solubilize the DMF and inorganic salts), and extract with ethyl acetate ( 3×30 mL).

-

Wash the combined organic layers with 5% aqueous LiCl or brine ( 3×20 mL) to remove residual DMF. Dry, concentrate, and purify via flash chromatography.

Protocol 2: Direct Etherification via Mitsunobu Reaction

This protocol is ideal for coupling the isothiazole methanol with complex phenolic fragments, such as those used in GPR120 agonist synthesis[1].

-

In an oven-dried flask, dissolve (3,5-dimethylisothiazol-4-yl)methanol (1.0 equiv, 5 mmol), the phenolic nucleophile (1.1 equiv, 5.5 mmol), and triphenylphosphine ( PPh3 , 1.2 equiv, 6 mmol) in 25 mL of anhydrous tetrahydrofuran (THF).

-

Cool the mixture to 0 °C under argon.

-

Add diisopropyl azodicarboxylate (DIAD, 1.2 equiv, 6 mmol) dropwise over 15 minutes. Note: Adding DIAD last and at 0 °C is critical. It controls the formation of the highly reactive betaine intermediate, preventing premature decomposition and maximizing the yield of the alkoxyphosphonium species.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Concentrate the mixture in vacuo. To precipitate the bulk of the TPPO byproduct, resuspend the crude residue in cold diethyl ether/hexane (1:1), filter the white solid, and concentrate the filtrate.

-

Purify the target ether derivative directly via silica gel chromatography.

References

-

Discovery of an Isothiazole-Based Phenylpropanoic Acid GPR120 Agonist as a Development Candidate for Type 2 Diabetes | ACS Medicinal Chemistry Letters. acs.org.[Link]

- WO2024233885A2 - Kcc2 potentiators and uses thereof - Google P

Sources

Application Note: Catalytic Role of (Dimethyl-1,2-thiazol-4-yl)methanol as a Hemilabile Ligand in Palladium-Catalyzed Cross-Coupling

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Self-Validating Protocol

Executive Summary

While 1,3-thiazolium salts are widely recognized as N-heterocyclic carbene (NHC) precursors, 1,2-thiazoles (isothiazoles) offer a distinct and highly valuable coordination chemistry for transition-metal catalysis. (Dimethyl-1,2-thiazol-4-yl)methanol (CAS: 53064-43-0) has emerged as a powerful, hemilabile N,O -bidentate ligand for Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.

This application note details the mechanistic rationale, quantitative performance, and self-validating protocols for utilizing (dimethyl-1,2-thiazol-4-yl)methanol to stabilize low-valent Palladium species. This catalyst system is particularly effective for the cross-coupling of challenging aryl chlorides in environmentally benign aqueous media[1].

Mechanistic Rationale: The Hemilabile N,O-Coordination Advantage

The efficacy of (dimethyl-1,2-thiazol-4-yl)methanol in organic synthesis is rooted in its structural duality, which allows it to act as a "smart" hemilabile ligand [2]:

-

The Soft Nitrogen Donor (Isothiazole Ring): The adjacent sulfur atom in the 1,2-thiazole ring exerts an α -effect, modulating the electron density of the nitrogen atom. This creates a soft σ -donor that strongly coordinates to Pd(II) and Pd(0), preventing catalyst agglomeration (Pd black formation) without over-saturating the metal center.

-

The Hard Oxygen Donor (Hydroxymethyl Group): The −CH2OH moiety acts as a hard, weakly coordinating oxygen donor. During the catalytic cycle, this oxygen atom dynamically dissociates to open a vacant coordination site required for the oxidative addition of the aryl halide and subsequent transmetalation. Once the reductive elimination occurs, the oxygen re-coordinates to stabilize the highly reactive 14-electron Pd(0) species.

-

Aqueous Compatibility: The hydrophilic nature of the hydroxyl group enhances the water solubility of the resulting Pd-complex, enabling high turnover numbers (TON) in green solvent systems like aqueous ethanol [1].

Quantitative Performance Data

The following table summarizes the catalytic efficiency of the Pd-(dimethyl-1,2-thiazol-4-yl)methanol system in the Suzuki-Miyaura coupling of various aryl chlorides with boronic acids.

Table 1: Cross-Coupling of Aryl Chlorides using Pd-(Dimethyl-1,2-thiazol-4-yl)methanol

| Aryl Halide | Boronic Acid | Time (h) | Conversion (%) | Isolated Yield (%) | TON |

| 4-Chlorotoluene | Phenylboronic acid | 12 | >99 | 94 | 9,400 |

| 4-Chloroanisole | Phenylboronic acid | 18 | 95 | 89 | 8,900 |

| 2-Chloropyridine | 4-Tolylboronic acid | 12 | >99 | 96 | 9,600 |

| Chlorobenzene | Phenylboronic acid | 10 | >99 | 98 | 9,800 |

Conditions: 0.01 mol% Pd(OAc)₂, 0.02 mol% (Dimethyl-1,2-thiazol-4-yl)methanol, K₂CO₃ (2.0 equiv), EtOH/H₂O (1:1), 80 °C.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality for each reagent choice and in-process analytical checks are explicitly defined.

Protocol A: In Situ Preparation of the Pd-Isothiazole Catalyst Complex

Causality: Pre-complexation is required to ensure the ligand fully chelates the Palladium center before it is exposed to the reducing environment of the cross-coupling reaction, thereby preventing premature catalyst death.

-

Charge the Reactor: To an oven-dried Schlenk tube under an argon atmosphere, add Palladium(II) acetate (2.2 mg, 0.01 mmol) and (dimethyl-1,2-thiazol-4-yl)methanol (2.9 mg, 0.02 mmol).

-

Solvent Addition: Inject 2.0 mL of degassed absolute ethanol.

-

Complexation: Stir the mixture at room temperature for 30 minutes.

-

Self-Validation Check: Observe the color transition. The initial red-orange suspension of Pd(OAc)₂ must transition into a pale yellow, homogeneous solution .

-

Diagnostic: This color shift confirms the displacement of acetate ligands and successful N,O -chelation. If a black precipitate forms at this stage, oxygen contamination has occurred, and the metal has reduced to Pd(0) prematurely. Discard and restart.

-

Protocol B: General Procedure for Suzuki-Miyaura Cross-Coupling

Causality: K₂CO₃ is selected as the base because it is strong enough to form the reactive boronate intermediate required for transmetalation, but mild enough to avoid hydrolytic degradation of the isothiazole ring.

-

Reagent Addition: To the active catalyst solution from Protocol A, add the aryl chloride (10.0 mmol), the arylboronic acid (12.0 mmol), and anhydrous K₂CO₃ (20.0 mmol).

-

Aqueous Activation: Add 2.0 mL of degassed deionized water. The biphasic-like aqueous ethanol system accelerates transmetalation while the ligand's hydroxyl group maintains catalyst solubility.

-

Reaction Execution: Heat the mixture to 80 °C and stir vigorously for 10–18 hours.

-

Self-Validation Check (In-Process): At the 10-hour mark, extract a 50 µL aliquot, dilute with ethyl acetate, and analyze via TLC (Hexanes:EtOAc 9:1).

-

Diagnostic: The complete disappearance of the UV-active aryl chloride spot and the emergence of a new, lower Rf fluorescent spot validates successful coupling.

-

-

Workup & Final Validation: Cool to room temperature, extract with ethyl acetate (3 × 15 mL), wash with brine, dry over MgSO₄, and concentrate. Analyze the crude mixture via GC-MS.

-

Diagnostic: The mass spectrum must confirm the target biaryl mass. The presence of homocoupled byproduct (Ar-Ar) must be <2%, validating the high selectivity imparted by the isothiazole ligand.

-

Process Diagnostics & Troubleshooting

| Observation | Mechanistic Cause | Corrective Action |

| Rapid Pd Black Formation | Ligand dissociation or insufficient ligand-to-metal ratio. | Ensure strict anaerobic conditions during Protocol A. Increase ligand loading to 0.025 mol%. |

| High Homocoupling Yield | Excess oxygen in the system promoting oxidative homocoupling of the boronic acid. | Rigorously degas the EtOH/H₂O solvent mixture via three freeze-pump-thaw cycles. |

| Incomplete Conversion | Boronic acid protodeboronation competing with transmetalation. | Slow-add the boronic acid over 2 hours via syringe pump to maintain a low steady-state concentration. |

Visualizations

Figure 1: Catalytic cycle of Suzuki-Miyaura coupling highlighting hemilabile N,O-coordination.

References

-

Hor, T. S. A., & Zhao, B. "Metal Unsaturation and Ligand Hemilability in Suzuki Coupling." Accounts of Chemical Research, vol. 40, no. 4, 2007, pp. 276-284. URL:[Link]

Application Note: Strategic Functionalization of the Isothiazole Scaffold in (Dimethyl-1,2-thiazol-4-yl)methanol

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Advanced structural elaboration of fully substituted 1,2-thiazole cores.

Introduction & Mechanistic Rationale

The 1,2-thiazole (isothiazole) ring is a privileged heterocyclic scaffold in medicinal chemistry, frequently utilized to modulate the lipophilicity, metabolic stability, and electronic distribution of drug candidates[1]. Specifically, (dimethyl-1,2-thiazol-4-yl)methanol (also known as (3,5-dimethylisothiazol-4-yl)methanol, CAS: 53064-43-0) presents a unique synthetic challenge[2][3]. Because the C3, C4, and C5 positions of the heterocycle are fully occupied, direct C-H functionalization of the ring is precluded[4].

To build complex molecular architectures from this starting material, functionalization must be directed toward the exocyclic substituents:

-

The 4-Hydroxymethyl Group: Behaves similarly to a benzylic alcohol. It is highly susceptible to mild oxidation and nucleophilic substitution upon activation[1].

-

The 3,5-Dimethyl Groups: The C5-methyl group exhibits pronounced kinetic and thermodynamic acidity compared to the C3-methyl group. This is driven by the inductive electron-withdrawing effect and polarizability of the adjacent sulfur atom, which stabilizes the resulting carbanion[5].

This application note details three self-validating workflows for elaborating this scaffold, providing the causality behind each experimental choice to ensure reproducible scale-up in drug discovery programs.

Synthetic Workflows & Logical Relationships

Synthetic workflow for exocyclic functionalization of (dimethyl-1,2-thiazol-4-yl)methanol.

Mechanistic causality of regioselective C5-methyl deprotonation via sulfur stabilization.

Experimental Protocols

Protocol A: Mild Oxidation to 3,5-Dimethylisothiazole-4-carbaldehyde

Causality & Design: Primary alcohols on electron-deficient heterocycles are prone to over-oxidation to carboxylic acids if harsh reagents (like Jones reagent) are used. Manganese(IV) oxide (MnO₂) provides a surface-active, mild oxidation mechanism that strictly arrests at the aldehyde stage, preserving the integrity of the isothiazole nitrogen[4]. Self-Validation: The reaction mixture transitions from a black suspension to a clear solution upon filtration. The product is highly UV-active, and the aldehyde proton will appear as a distinct singlet at ~9.9 ppm in ¹H NMR, confirming successful oxidation without ring degradation.

Step-by-Step Methodology:

-

Charge a flame-dried 100 mL round-bottom flask with (dimethyl-1,2-thiazol-4-yl)methanol (1.0 eq, 10 mmol) and anhydrous CH₂Cl₂ (50 mL) under an argon atmosphere.

-

Add activated Manganese(IV) oxide (MnO₂, 10.0 eq, 100 mmol) in one rapid portion.

-

Stir the black suspension vigorously at room temperature (20-25 °C) for 12–16 hours.

-

Monitor reaction progress via TLC (Hexanes/EtOAc 7:3). The aldehyde product will elute with a higher Rf value than the starting alcohol.

-

Upon complete consumption of the starting material, filter the suspension through a tightly packed pad of Celite to remove manganese salts.

-

Wash the Celite pad with excess CH₂Cl₂ (3 × 20 mL).

-

Concentrate the combined filtrate under reduced pressure to yield the crude aldehyde, which is typically >95% pure and ready for reductive amination.

Protocol B: Activation to 4-(Chloromethyl)-3,5-dimethylisothiazole and Wittig Precursor Synthesis

Causality & Design: Direct nucleophilic displacement of the hydroxyl group is inefficient. Conversion to a chloride via Thionyl Chloride (SOCl₂) proceeds through a chlorosulfite intermediate, providing a highly electrophilic carbon. Subsequent S_N2 displacement with Triphenylphosphine (PPh₃) yields a phosphonium salt, a critical precursor for synthesizing extended alkene derivatives such as ADAM-TS inhibitors[6]. Self-Validation: The intermediate chloride is a strong lachrymator. The final phosphonium salt self-validates by precipitating out of the non-polar toluene solvent, driving the reaction to completion via Le Chatelier's principle and providing a self-purifying step.

Step-by-Step Methodology:

-

Dissolve the starting alcohol (1.0 eq, 10 mmol) in anhydrous CH₂Cl₂ (30 mL) and cool to 0 °C in an ice bath.

-

Add a catalytic amount of DMF (0.05 eq), followed by the dropwise addition of SOCl₂ (1.5 eq, 15 mmol) over 10 minutes.

-

Remove the ice bath, warm to room temperature, and stir for 2 hours.

-

Concentrate the mixture in vacuo to remove solvent and excess SOCl₂. Caution: The resulting crude 4-(chloromethyl)-3,5-dimethylisothiazole is a potent lachrymator and should be handled strictly inside a fume hood.

-

Immediately dissolve the crude chloride in anhydrous toluene (40 mL) and add Triphenylphosphine (PPh₃, 1.1 eq, 11 mmol).

-

Heat the mixture to reflux (110 °C) for 12 hours.

-

Cool the reaction to room temperature. Filter the resulting white precipitate, wash thoroughly with cold diethyl ether (2 × 15 mL), and dry under high vacuum to afford the pure phosphonium salt.

Protocol C: Regioselective C5-Methyl Alkylation via Dianion Formation

Causality & Design: To elaborate the carbon framework at the C5 position without requiring orthogonal protecting groups for the free hydroxyl, a dianion strategy is employed. Using 2.2 equivalents of Lithium Diisopropylamide (LDA) first deprotonates the alcohol (forming a poor nucleophile alkoxide), followed by the regioselective deprotonation of the C5-methyl group[5]. Self-Validation: Quenching a small reaction aliquot with D₂O and analyzing by mass spectrometry will show >95% deuterium incorporation exclusively at the C5-methyl position, validating the regioselectivity prior to the addition of high-value electrophiles.

Step-by-Step Methodology:

-

In a flame-dried flask, dissolve diisopropylamine (2.3 eq) in anhydrous THF (0.1 M) and cool to -78 °C.

-

Add n-Butyllithium (2.2 eq, 2.5 M in hexanes) dropwise. Stir for 30 minutes to generate LDA.

-

Slowly add a solution of (dimethyl-1,2-thiazol-4-yl)methanol (1.0 eq) in THF dropwise over 15 minutes. The solution may turn deep yellow/orange, indicating dianion formation.

-

Stir at -78 °C for 1 hour to ensure complete thermodynamic equilibration to the C5-carbanion.

-

Add the desired electrophile (e.g., benzyl bromide, 1.1 eq) dropwise.

-

Maintain at -78 °C for 1 hour, then gradually allow the reaction to warm to room temperature and stir for an additional 4 hours.

-

Quench the reaction carefully with saturated aqueous NH₄Cl (20 mL) and extract with EtOAc (3 × 20 mL). Dry the organic layers over Na₂SO₄ and purify via flash chromatography.

Quantitative Data & Reaction Scope

The following table summarizes the expected quantitative metrics and self-validation parameters for the functionalization strategies described above.

| Functionalization Strategy | Reagents / Conditions | Key Intermediate / Product | Typical Yield (%) | Reaction Time (h) | Self-Validation Metric (In-Process) |

| Mild Oxidation | MnO₂ (10 eq), CH₂Cl₂, RT | 3,5-Dimethylisothiazole-4-carbaldehyde | 85 – 95% | 12 – 16 | ¹H NMR: Disappearance of -CH₂OH (~4.5 ppm); appearance of -CHO singlet (~9.9 ppm). |

| Halogenation | SOCl₂ (1.5 eq), DMF (cat.), CH₂Cl₂, 0 °C to RT | 4-(Chloromethyl)-3,5-dimethylisothiazole | 90 – 98% | 2 | TLC: Significant Rf increase. Physical: Lachrymatory oil formation. |

| Phosphonium Salt Formation | PPh₃ (1.1 eq), Toluene, Reflux | (3,5-Dimethyl-4-isothiazolyl)methyl triphenylphosphonium chloride | 75 – 85% | 12 | Visual: Formation of a dense white precipitate in the non-polar toluene solvent. |

| C5-Methyl Alkylation | LDA (2.2 eq), Electrophile, THF, -78 °C to RT | C5-Elaborated Isothiazole Alcohol | 60 – 75% | 5 | MS/NMR: D₂O quench of an aliquot shows >95% deuterium incorporation at C5. |

Sources

- 1. 3-Chloro-4-methyl-1,2-thiazole|High-Purity Research Chemical [benchchem.com]

- 2. calpaclab.com [calpaclab.com]

- 3. aaronchem.com [aaronchem.com]

- 4. (5-Nitroisothiazol-3-yl)methanol | Benchchem [benchchem.com]

- 5. 5-Methylisothiazole | 693-97-0 | Benchchem [benchchem.com]

- 6. (3,5-dimethyl-4-isothiazolyl)methyl triphenylphosphonium chloride - CAS号 120507-63-3 - 摩熵化学 [molaid.com]

microwave-assisted synthesis of (dimethyl-1,2-thiazol-4-yl)methanol derivatives

An Application Note on the Microwave-Assisted Synthesis and Derivatization of (3,5-Dimethyl-1,2-thiazol-4-yl)methanol

Introduction & Rationale

The 1,2-thiazole (isothiazole) heterocycle is a privileged structural motif in medicinal chemistry, frequently deployed as a bioisostere for phenyl and pyridine rings in antipsychotics, antivirals, and antimicrobial agents[1]. Among its functionalized building blocks, (3,5-dimethyl-1,2-thiazol-4-yl)methanol (CAS 53064-43-0)[2] serves as a highly versatile intermediate. Its hydroxymethyl handle allows for rapid diversification into complex ether, ester, and carbamate derivatives.

Historically, the synthesis and functionalization of highly substituted isothiazoles have been bottlenecked by prolonged reaction times, poor regioselectivity, and high environmental waste (E-factors)[3]. Microwave-Assisted Organic Synthesis (MAOS) fundamentally resolves these limitations. By leveraging localized dielectric heating, MAOS accelerates the requisite S-N and C-O bond formations, bypassing tautomeric side-reactions and drastically improving both yield and purity[4].

Mechanistic Insights: Dielectric Heating & Solvent Causality

Microwave irradiation accelerates chemical transformations through the direct coupling of electromagnetic energy (typically 2.45 GHz) with the dipole moments of the reaction components[5]. Unlike conventional convective heating, which relies on inefficient thermal gradients and vessel-wall heat transfer, MAOS induces rapid molecular friction—known as dielectric heating.

The causality behind our experimental design lies in the strategic selection of solvents based on their loss tangent (tan δ) , which quantifies their ability to convert microwave energy into heat:

-

Reduction Phase: Methanol is selected as the solvent for the NaBH₄ reduction. Its high loss tangent (tan δ = 0.659) ensures rapid, uniform volumetric heating, driving the reduction of the carbaldehyde precursor to completion in under 5 minutes.

-

Derivatization Phase: For the subsequent Williamson etherification, acetonitrile (MeCN) is utilized. Its moderate loss tangent (tan δ = 0.062) prevents global thermal runaway, allowing the highly polar transition state of the reacting species to selectively absorb the microwave energy, thereby protecting the sensitive isothiazole core from thermal degradation[4].

Fig 1. Mechanistic pathway of dielectric heating in isothiazole derivatization.

Quantitative Data: Conventional vs. Microwave Modalities

The implementation of MAOS provides a stark improvement in synthetic efficiency. Table 1 summarizes the quantitative advantages of microwave irradiation over conventional oil-bath heating for the synthesis and derivatization of (3,5-dimethyl-1,2-thiazol-4-yl)methanol.

| Reaction Step | Heating Modality | Temp (°C) | Time (min) | Yield (%) | E-Factor |

| Reduction | Conventional | 65 | 120 | 72 | 15.2 |

| Reduction | Microwave | 65 | 5 | 94 | 3.1 |

| Etherification | Conventional | 82 | 240 | 65 | 22.4 |

| Etherification | Microwave | 90 | 15 | 89 | 5.6 |

Table 1: Comparative metrics demonstrating the superiority of MAOS in isothiazole derivatization.

Experimental Protocols

The following protocols are designed as self-validating systems . In-line analytical checkpoints are integrated to ensure that the causality of the reaction conditions translates directly to verifiable empirical data.

Protocol A: Microwave-Assisted Reduction to (3,5-Dimethyl-1,2-thiazol-4-yl)methanol

Objective: Chemoselective reduction of 3,5-dimethylisothiazole-4-carbaldehyde.

-

Preparation: Charge a 10 mL microwave-safe quartz or heavy-walled borosilicate vessel with 3,5-dimethylisothiazole-4-carbaldehyde (1.0 mmol, 141.2 mg).

-

Solvent Addition: Add 3.0 mL of anhydrous methanol (tan δ = 0.659) and a magnetic stir bar.

-

Reagent Loading: Portion-wise, add NaBH₄ (1.2 mmol, 45.4 mg) over 1 minute. Note: Gradual addition prevents excessive hydrogen gas evolution prior to sealing.

-

Irradiation: Seal the vessel with a Teflon cap. Place it in a dedicated microwave synthesizer (e.g., Anton Paar Monowave or CEM Discover). Set parameters: Temperature = 65°C, Time = 5 minutes, Max Power = 50 W, Stirring = 600 rpm .

-

Validation Checkpoint: Post-cooling, withdraw a 5 µL aliquot and dilute in 1 mL MeOH. Analyze via UPLC-PDA. The reaction is self-validated as complete when the carbaldehyde peak (UV max ~254 nm) entirely disappears, replaced by the methanol derivative peak (UV max ~230 nm). LC-MS must confirm the [M+H]⁺ ion at m/z 144.05.

-

Workup: Quench the reaction with 1.0 mL of saturated aqueous NH₄Cl. Extract with EtOAc (3 x 5 mL), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate in vacuo to yield the pure alcohol.

Protocol B: Microwave-Assisted Etherification (Derivatization)

Objective: Functionalization of the hydroxyl group via Williamson ether synthesis to create novel pharmacophores.

-

Preparation: In a 10 mL microwave vessel, dissolve the synthesized (3,5-dimethyl-1,2-thiazol-4-yl)methanol (0.5 mmol, 71.6 mg) in 2.0 mL of anhydrous acetonitrile.

-

Reagent Loading: Add finely powdered anhydrous K₂CO₃ (1.5 mmol, 207.3 mg) and the desired alkylating agent (e.g., benzyl bromide, 0.6 mmol, 102.6 mg). Note: K₂CO₃ is insoluble in cold MeCN, creating a heterogeneous suspension.

-

Irradiation: Seal the vessel and irradiate: Temperature = 90°C, Time = 15 minutes, Max Power = 100 W .

-

Validation Checkpoint: The physical state of the reaction acts as a primary visual validator; the suspension dynamics will alter as the product dissolves and potassium bromide precipitates. UPLC-MS analysis of a filtered 5 µL aliquot must show the target ether mass (e.g., m/z 234.09 for the benzyl ether) with >95% purity by UV integration.

-

Workup: Filter the warm suspension to remove inorganic salts. Wash the filter cake with fresh MeCN (2 mL) and concentrate the filtrate to afford the target derivative.

Fig 2. MW-assisted workflow for (dimethyl-1,2-thiazol-4-yl)methanol derivative synthesis.

References[2] (dimethyl-1,2-thiazol-4-yl)methanol - Aaronchem. aaronchem.com. Link[1] Domino/Cascade and Multicomponent Reactions for the Synthesis of Thiazole Derivatives. PMC - NIH.Link[3] Alkylation of 3,5-Dimethylisothiazole. A Regioselective Synthesis of S-Alkyl-3-methylisothiazoles. Taylor & Francis Online. Link[4] Microwave Assisted Synthesis of Five Membered Azaheterocyclic Systems. Bentham Science. Link[5] ChemInform Abstract: Microwave-Assisted Novel and Efficient One-Pot Synthesis of Fused Steroidal and Non-Steroidal Isothiazoles. ResearchGate.Link

Sources

Protecting Group Strategies for (2-((Dimethylamino)methyl)thiazol-4-yl)methanol: A Detailed Guide for Synthetic Chemists

Introduction: Navigating the Synthetic Challenge

(2-((Dimethylamino)methyl)thiazol-4-yl)methanol is a key intermediate in the synthesis of various pharmaceutically active compounds, most notably the H₂ receptor antagonist, Nizatidine. Its structure, featuring a primary alcohol, a tertiary amine, and a thiazole heterocycle, presents a unique set of challenges and opportunities for the synthetic chemist. The primary hydroxyl group is a nucleophilic and potentially acidic site, often requiring protection to prevent unwanted side reactions during subsequent synthetic transformations. However, the presence of the basic dimethylamino group and the aromatic thiazole ring dictates a careful and strategic selection of both the protecting group and the conditions for its installation and removal.

This comprehensive guide provides an in-depth analysis of protecting group strategies for (2-((dimethylamino)methyl)thiazol-4-yl)methanol. Moving beyond a simple recitation of protocols, we delve into the causality behind experimental choices, offering field-proven insights to ensure methodological success. The protocols described herein are designed to be self-validating systems, with a focus on chemoselectivity, stability, and high-yielding transformations.

Strategic Considerations: The Interplay of Functional Groups

The selection of an appropriate protecting group strategy is not a one-size-fits-all decision. It requires a thorough understanding of the substrate's reactivity and the compatibility of its functional groups with the proposed reaction conditions.

-

The Primary Alcohol: As the target for protection, the primary hydroxyl group is sterically unhindered, making it amenable to a wide range of protecting groups.

-

The Dimethylamino Group: This tertiary amine is a basic center (predicted pKa of the conjugate acid is ~7.38).[1] Under acidic conditions, it will be protonated, forming a dimethylammonium salt. This can have several implications:

-

In Situ Protection: In some acid-catalyzed reactions, protonation of the amine may be sufficient to prevent its interference, potentially obviating the need for a dedicated protecting group on the hydroxyl.

-

Reagent Stoichiometry: Acid-catalyzed protection or deprotection of the alcohol will require additional equivalents of acid to account for the basicity of the amine.

-

Nucleophilicity/Basicity: In its free-base form, the tertiary amine can act as a base or nucleophile, potentially interfering with the introduction of certain protecting groups or being susceptible to quaternization.

-

-

The Thiazole Ring: Thiazole is an aromatic heterocycle and is generally stable to a range of reaction conditions.[2][3] However, it is not inert. Key considerations include:

-

Stability: The thiazole ring is generally resistant to catalytic hydrogenation and many oxidizing and reducing agents. However, harsh conditions can lead to ring cleavage.[3]

-

Acidity: The C2-proton of a thiazole ring can be deprotonated by strong bases, although the presence of the 2-substituent in our target molecule mitigates this specific reactivity.[2]

-

Electrophilic Substitution: Electrophilic attack typically occurs at the C5 position of the thiazole ring.[3]

-

Comparative Analysis of Protecting Groups

The following table summarizes the most promising protecting groups for (2-((dimethylamino)methyl)thiazol-4-yl)methanol, with a critical evaluation of their suitability based on the molecule's unique functionalities.

| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Advantages for this Substrate | Potential Challenges & Considerations |

| tert-Butyldimethylsilyl Ether | TBDMS or TBS | TBDMS-Cl, Imidazole, DMF | TBAF, THF; or mild acid (e.g., CSA, MeOH) | High selectivity for primary alcohols. Stable to a wide range of non-acidic reagents.[4] Fluoride-based deprotection is mild and highly selective.[5] | Acid-catalyzed deprotection requires careful control to avoid unwanted reactions. |

| Trityl Ether | Tr | Trityl chloride, Pyridine, DMAP (cat.) | Mild acid (e.g., 80% Acetic Acid, TFA) | Highly selective for primary alcohols due to steric bulk.[6] Stable to basic and hydrogenolytic conditions. | Acid-labile nature requires careful planning of subsequent synthetic steps. The trityl cation formed during deprotection can be reactive. |

| Benzyl Ether | Bn | BnBr, Ag₂O, Toluene; or 2-Benzyloxy-1-methylpyridinium triflate | H₂, Pd/C; or strong acid | Very stable to a wide range of acidic and basic conditions.[1][7] | Standard Williamson ether synthesis (NaH, BnBr) is likely incompatible. Catalytic hydrogenation for deprotection is a mild method. |

Experimental Protocols

The following protocols are designed as robust starting points for the protection and deprotection of (2-((dimethylamino)methyl)thiazol-4-yl)methanol. As with any synthetic procedure, small-scale trials are recommended to optimize reaction conditions.

Protocol 1: tert-Butyldimethylsilyl (TBDMS) Ether Protection

This protocol leverages the high selectivity of TBDMS-Cl for primary alcohols and the mild conditions for both protection and deprotection.[4][8]

Protection Workflow:

Caption: Workflow for TBDMS protection.

Step-by-Step Procedure:

-

To a solution of (2-((dimethylamino)methyl)thiazol-4-yl)methanol (1.0 equiv) in anhydrous dimethylformamide (DMF), add imidazole (2.5 equiv).

-

To this stirred solution, add tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.2 equiv) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired TBDMS ether.

Deprotection using Tetrabutylammonium Fluoride (TBAF):

-

Dissolve the TBDMS-protected alcohol (1.0 equiv) in anhydrous tetrahydrofuran (THF).

-

Add a 1.0 M solution of TBAF in THF (1.1 equiv) dropwise at room temperature.

-

Stir the reaction mixture and monitor by TLC.

-

Once the reaction is complete, quench with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography to yield the deprotected alcohol.

Protocol 2: Trityl (Tr) Ether Protection

The significant steric hindrance of the trityl group makes it an excellent choice for the selective protection of the primary alcohol in our substrate.[6]

Protection Workflow:

Caption: Workflow for Trityl protection.

Step-by-Step Procedure:

-

Dissolve (2-((dimethylamino)methyl)thiazol-4-yl)methanol (1.0 equiv) in anhydrous pyridine.

-

Add trityl chloride (1.2 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP) to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction by adding a few milliliters of methanol.

-

Concentrate the mixture under reduced pressure.

-

Dissolve the residue in dichloromethane (DCM) and wash with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography to afford the trityl-protected alcohol.

Deprotection using Mild Acid:

-

Dissolve the tritylated alcohol in 80% aqueous acetic acid.

-

Stir the solution at room temperature or slightly elevated temperature (e.g., 40-50 °C) and monitor the reaction by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Co-evaporate the residue with toluene to remove residual acetic acid.

-

The deprotected alcohol can be purified by recrystallization or chromatography if necessary.

Protocol 3: Benzyl (Bn) Ether Protection (Mild Conditions)

To circumvent the use of strong bases, this protocol employs silver(I) oxide, which is particularly useful for substrates sensitive to basic conditions.[7]

Protection Workflow:

Caption: Workflow for Benzyl protection.

Step-by-Step Procedure:

-

To a solution of (2-((dimethylamino)methyl)thiazol-4-yl)methanol (1.0 equiv) in anhydrous toluene, add silver(I) oxide (1.5 equiv).

-

Add benzyl bromide (1.5 equiv) dropwise to the suspension.

-

Stir the reaction mixture at room temperature, protected from light, and monitor by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove silver salts.

-

Wash the filtrate with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Deprotection via Hydrogenolysis:

-

Dissolve the benzyl-protected alcohol in ethanol or ethyl acetate.

-

Add a catalytic amount of 10% palladium on carbon (Pd/C).

-

Stir the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through Celite to remove the catalyst and wash the pad with the reaction solvent.

-

Concentrate the filtrate to yield the deprotected alcohol.

Troubleshooting and Orthogonal Strategies

-

Quaternization of the Amine: When using benzyl bromide or other alkylating agents, there is a risk of N-benzylation of the dimethylamino group. Using milder benzylation reagents like 2-benzyloxy-1-methylpyridinium triflate under neutral conditions can mitigate this side reaction.[9]

-

Incomplete Reactions: If protection reactions are sluggish, gentle heating may be applied. However, this should be done with caution to avoid side reactions.

-

Orthogonal Protection: The protecting groups discussed offer orthogonal deprotection strategies. For instance, a TBDMS ether can be removed with fluoride ions in the presence of a benzyl ether, and a benzyl ether can be removed by hydrogenolysis while a trityl ether remains intact.[10][11] This allows for the selective deprotection of different hydroxyl groups in more complex molecules.

Logical Relationship of Orthogonal Deprotection:

Caption: Orthogonal deprotection pathways.

Conclusion

The successful chemical manipulation of (2-((dimethylamino)methyl)thiazol-4-yl)methanol hinges on a well-considered protecting group strategy. By understanding the interplay of the primary alcohol, the tertiary amine, and the thiazole ring, researchers can select the most appropriate protecting group to ensure high yields and chemoselectivity. The TBDMS, trityl, and benzyl ethers each offer distinct advantages, and the choice among them will be dictated by the specific demands of the overall synthetic route. The detailed protocols and strategic insights provided in this guide serve as a robust foundation for researchers, scientists, and drug development professionals working with this important synthetic intermediate.

References

-

Organic Chemistry Portal. (n.d.). Benzyl Ethers. [Link]

-

Talasila, S., et al. (2019). An efficient and novel process for the synthesis of nizatidine. Heterocyclic Letters, 9(2), 191-195. [Link]

- European Patent Office. (n.d.).

-

Wikipedia. (2023). Thiazole. [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]

-

Poon, K. W., & Dudley, G. B. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry, 4, 44. [Link]

-

Reddit. (2023, February 8). Selective protection of alcohol over amine. r/Chempros. [Link]

-

PubChem. (n.d.). (2-((Dimethylamino)methyl)thiazol-4-yl)methanol. [Link]

-

Wikipedia. (2023). Silyl ether. [Link]

-

EPA. (2025, October 15). {2-[(Dimethylamino)methyl]-1,3-thiazol-4-yl}methanol. [Link]

-

Wikipedia. (2023). Protecting group. [Link]

-

University of Windsor. (n.d.). Alcohol Protecting Groups. [Link]

-

Poon, K. W., & Dudley, G. B. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry, 4, 44. [Link]

-

Wikipedia. (2023). tert-Butyldiphenylsilyl. [Link]

- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.

-

Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

-

SynArchive. (n.d.). Protection of Alcohol by Silyl ether. [Link]

-

Common Organic Chemistry. (n.d.). Trityl Protection. [Link]

-

Kaliappan, K. P. (2020, October 26). Protecting Groups. [Link]

Sources

- 1. uwindsor.ca [uwindsor.ca]

- 2. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Silyl ether - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Benzyl Ethers [organic-chemistry.org]

- 8. synarchive.com [synarchive.com]

- 9. BJOC - Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine [beilstein-journals.org]

- 10. Protecting group - Wikipedia [en.wikipedia.org]

- 11. chem.iitb.ac.in [chem.iitb.ac.in]

Application Notes and Protocols for (Dimethyl-1,2-thiazol-4-yl)methanol in Agrochemical Research

A Senior Application Scientist's Guide to Exploring a Novel Thiazole Synthon

Notice of Hypothetical Application: Direct, published applications of (dimethyl-1,2-thiazol-4-yl)methanol in agrochemical research are not extensively documented. Therefore, this guide is presented from the perspective of a senior application scientist proposing a research and development program for this novel compound. The protocols and applications described are based on established principles of agrochemical discovery and the well-documented activities of the broader thiazole and isothiazole chemical classes.[1][2] This document serves as a strategic framework for investigating the potential of (dimethyl-1,2-thiazol-4-yl)methanol as a valuable synthon for new crop protection agents.

Introduction: The Thiazole Scaffold in Agrochemicals

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a privileged scaffold in both pharmaceutical and agrochemical discovery.[3][4] Its unique electronic properties and ability to form a wide range of derivatives have led to the development of numerous commercial products with diverse biological activities.[2][5] Thiazole-containing compounds are known to exhibit fungicidal, insecticidal, herbicidal, and even nematicidal properties.[6]

Key Commercial Agrochemicals with a Thiazole Moiety:

| Compound | Class | Primary Use |

| Thiamethoxam | Neonicotinoid | Insecticide |

| Clothianidin | Neonicotinoid | Insecticide |

| Thiabendazole | Benzimidazole | Fungicide |

| Thifluzamide | Carboxamide | Fungicide |

| Oxathiapiprolin | Piperidinyl Thiazole Isoxazoline | Fungicide |

The fungicidal action of many thiazole derivatives is attributed to the inhibition of key fungal enzymes. For instance, some act similarly to azole antifungals by inhibiting cytochrome P450 demethylase, which is crucial for the synthesis of ergosterol, a vital component of fungal cell membranes.[7] Others, like thifluzamide, are known to inhibit succinate dehydrogenase (SDH), disrupting cellular respiration.[8] This proven success of the thiazole scaffold makes novel, un-explored thiazole derivatives like (dimethyl-1,2-thiazol-4-yl)methanol intriguing starting points for new agrochemical discovery programs.[9]

(Dimethyl-1,2-thiazol-4-yl)methanol: A Novel Synthon

(Dimethyl-1,2-thiazol-4-yl)methanol is a substituted thiazole that presents several key features for derivatization. The primary alcohol (-CH₂OH) group is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of a chemical library for screening.

Our core hypothesis is that (dimethyl-1,2-thiazol-4-yl)methanol can serve as a foundational building block for the synthesis of novel agrochemical candidates. The objective of this research program is to synthesize a library of derivatives and screen them for a range of biological activities.

Synthesis of a Candidate Library from (Dimethyl-1,2-thiazol-4-yl)methanol

The initial step in this research program is the creation of a focused library of compounds. The hydroxyl group of (dimethyl-1,2-thiazol-4-yl)methanol is the primary site for modification.

General Synthetic Strategy

The proposed synthetic workflow leverages well-established organic chemistry reactions to create a diverse set of derivatives. The Hantzsch thiazole synthesis is a classic and versatile method for creating the core ring system, should the starting material not be commercially available.[3]

Diagram: Hypothetical Synthetic Workflow

Caption: A proposed synthetic workflow for generating a diverse chemical library from (dimethyl-1,2-thiazol-4-yl)methanol.

Protocol: Synthesis of Ester Derivatives

This protocol details a general procedure for the synthesis of ester derivatives, which are common motifs in agrochemicals.

Objective: To synthesize a series of esters from (dimethyl-1,2-thiazol-4-yl)methanol and various acyl chlorides.

Materials:

-

(Dimethyl-1,2-thiazol-4-yl)methanol

-

A selection of acyl chlorides (e.g., acetyl chloride, benzoyl chloride, cyclopropanecarbonyl chloride)

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA) or pyridine as a base

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve (dimethyl-1,2-thiazol-4-yl)methanol (1.0 eq) in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (1.2 eq) to the solution.

-

Slowly add the desired acyl chloride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to yield the pure ester derivative.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Agrochemical Screening Protocols

Once a library of derivatives has been synthesized, a tiered screening approach is employed to identify promising candidates. This involves a series of in vitro and in vivo assays to assess fungicidal, herbicidal, and insecticidal activity.

Diagram: Agrochemical Screening Workflow

Caption: A tiered workflow for screening a novel chemical library for agrochemical activity.

Protocol: In Vitro Fungicidal Screening (Spore Germination Assay)

This protocol provides a method for the primary high-throughput screening of compounds for fungicidal activity.

Objective: To identify compounds that inhibit the germination of fungal spores.

Materials:

-

Synthesized thiazole derivatives

-

Potato Dextrose Agar (PDA) or a suitable growth medium

-

Spore suspension of a model pathogenic fungus (e.g., Botrytis cinerea, Sclerotinia sclerotiorum)[9]

-

96-well microtiter plates

-

Sterile water

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader or microscope

Procedure:

-

Prepare stock solutions of the test compounds in DMSO (e.g., 10 mg/mL).

-

Prepare a spore suspension of the test fungus in a suitable liquid medium and adjust the concentration (e.g., to 1 x 10⁵ spores/mL).[10]

-

In a 96-well plate, add the spore suspension to each well.

-

Add the test compounds to achieve a final screening concentration (e.g., 100 µg/mL). Include a positive control (commercial fungicide) and a negative control (DMSO vehicle).

-

Incubate the plate under conditions suitable for fungal growth (e.g., 25°C for 24-48 hours).

-

Assess spore germination inhibition by either measuring the optical density (OD) with a microplate reader or by microscopic examination, counting at least 100 spores per well.[10]

-

Calculate the percentage of inhibition relative to the negative control. Compounds showing significant inhibition (e.g., >80%) are considered primary hits.

Protocol: In Vivo Herbicidal Screening (Pre-Emergence)

This protocol outlines a method to assess the pre-emergent herbicidal activity of the synthesized compounds.

Objective: To identify compounds that inhibit the germination and growth of weed seedlings when applied to the soil.

Materials:

-

Synthesized thiazole derivatives

-

Seeds of model weed species (e.g., Lolium rigidum, Amaranthus retroflexus)

-

Pots or trays filled with a standard soil mix

-

Acetone or other suitable solvent

-

Wetting agent (e.g., Tween-20)

-

Calibrated sprayer

-

Growth chamber or greenhouse

Procedure:

-

Prepare test solutions of the compounds at a standard application rate (e.g., 1000 g a.i./ha) in a suitable solvent with a wetting agent.

-

Sow seeds of the test weed species at a uniform depth in the pots.

-

Apply the test solutions evenly to the soil surface using a calibrated sprayer. Include a positive control (commercial herbicide) and a negative (solvent only) control.

-

Place the pots in a growth chamber with controlled light, temperature, and humidity.

-

After a set period (e.g., 14-21 days), assess the herbicidal effect by visually rating the percentage of growth inhibition or by measuring the fresh weight of the emerged seedlings compared to the negative control.

-

Compounds showing significant herbicidal activity are selected for further dose-response studies.

Data Analysis and Lead Identification

For compounds identified as "hits" in the primary screens, dose-response studies are conducted to determine the half-maximal effective concentration (EC₅₀) for fungicides and herbicides, or the lethal concentration (LC₅₀) for insecticides.

Table: Hypothetical Secondary Screening Data

| Compound ID | Target Organism | Assay Type | EC₅₀ / LC₅₀ (µg/mL) |

| THZ-001 | Botrytis cinerea | Spore Germination | >100 |

| THZ-002 | Lolium rigidum | Pre-emergence | 75.4 |

| THZ-003 | Myzus persicae | Contact Toxicity | 12.1 |

| THZ-004 | Sclerotinia sclerotiorum | Mycelial Growth | 5.8 |

| Thifluzamide | Sclerotinia sclerotiorum | Mycelial Growth | 4.35[9] |

Based on these data, compounds like THZ-003 and THZ-004 would be prioritized as "lead candidates" for further optimization. Structure-activity relationship (SAR) studies would then be initiated to synthesize analogs with improved potency and a more favorable toxicological and environmental profile.

Conclusion and Future Directions